4-Methylnonanoic acid

説明

Contextualizing 4-Methylnonanoic Acid within Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by the presence of one or more methyl groups on the carbon chain. wikipedia.org They are commonly found in various natural sources, including bacteria, dairy products, and certain animal fats. wikipedia.org this compound is a specific member of this family, distinguished by its particular branching pattern.

Classification as a Medium-Chain Fatty Acid

This compound is classified as a medium-chain fatty acid (MCFA). ontosight.ai This classification is based on the length of its carbon backbone. Generally, fatty acids with a chain length of 6 to 12 carbon atoms are considered medium-chain. With a total of ten carbon atoms (a nonanoic acid backbone with a methyl branch), this compound fits within this category. ontosight.ainih.gov The metabolic properties of MCFAs are of significant interest in nutritional and pharmaceutical research, as they are absorbed and metabolized differently than long-chain fatty acids. ontosight.ai

Structural Characteristics and Isomerism

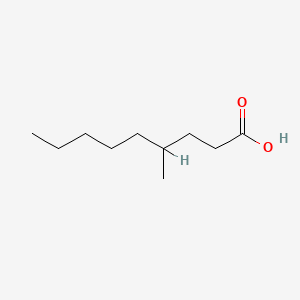

The chemical formula for this compound is C₁₀H₂₀O₂. ontosight.ainih.govscbt.com Its structure consists of a nine-carbon chain (nonanoic acid) with a methyl group (CH₃) attached to the fourth carbon atom. ontosight.aisigmaaldrich.com This branching is a key feature that influences its physical and biological properties.

Due to the chiral center at the fourth carbon, this compound can exist as two different stereoisomers: (R)-4-methylnonanoic acid and (S)-4-methylnonanoic acid. thegoodscentscompany.com The racemic mixture, containing equal amounts of both enantiomers, is often studied. nih.gov The specific spatial arrangement of the atoms in these isomers can lead to different biological activities and interactions.

Interactive Data Table: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₂₀O₂ ontosight.ainih.govscbt.com |

| Molecular Weight | 172.26 - 172.27 g/mol ontosight.aiscbt.comsigmaaldrich.com |

| Appearance | Colorless to pale yellow liquid ontosight.ainatara-global.com |

| Boiling Point | 292-293 °C sigmaaldrich.com |

| Density | ~0.871 - 0.909 g/mL at 20-25 °C sigmaaldrich.comthegoodscentscompany.com |

| Refractive Index | ~1.435 - 1.440 at 20 °C sigmaaldrich.comthegoodscentscompany.com |

| Solubility | Slightly soluble in water, soluble in organic solvents ontosight.ai |

Significance and Research Landscape of this compound

The significance of this compound in research stems from its presence in nature and its potential biological effects. It is notably recognized as one of the compounds contributing to the characteristic flavor and odor of mutton and goat meat. wikipedia.orgthegoodscentscompany.comwikipedia.org

Overview of Published Research on this compound

Published research on this compound has primarily focused on a few key areas:

Flavor Chemistry: A significant body of research has investigated the role of this compound and the related compound 4-methyloctanoic acid as key contributors to the flavor profile of sheep and goat meat. wikipedia.orgthegoodscentscompany.comwikipedia.orgnih.gov Studies have focused on methods for their extraction and quantification from adipose tissue to understand and potentially modulate the flavor of these meats. thegoodscentscompany.comnih.gov

Metabolic Studies: As a medium-chain fatty acid, there is interest in how this compound is metabolized. ontosight.ai Research in this area explores its absorption and potential influence on metabolic pathways. ontosight.ai

Analytical Chemistry: Various analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), have been developed and refined for the determination and quantification of this compound in complex biological samples. thegoodscentscompany.comnih.gov

Emerging Areas of Scholarly Investigation

While the flavor chemistry of this compound is relatively well-established, new areas of investigation are emerging:

Gut Microbiome Interactions: The role of branched-chain fatty acids in the gastrointestinal tract is a growing field of interest. Future research may explore how this compound interacts with and is potentially produced by the gut microbiota.

Biochemical Synthesis and Production: Research into the biosynthesis of branched-chain fatty acids in various organisms could lead to novel methods for producing this compound for various applications. wikipedia.org

Potential Biological Activities: Preliminary research suggests that some medium-chain fatty acids may possess anti-inflammatory properties and the ability to influence gene expression related to metabolic pathways. ontosight.ai Further investigation is needed to determine if this compound exhibits such activities.

Structure

3D Structure

特性

IUPAC Name |

4-methylnonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-3-4-5-6-9(2)7-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTZCQIRCYSUBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80866121 | |

| Record name | Nonanoic acid, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid with a costus, animal odour | |

| Record name | 4-Methylnonanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/404/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

292.00 to 293.00 °C. @ 760.00 mm Hg | |

| Record name | 4-Methylnonanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water | |

| Record name | 4-Methylnonanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/404/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.900-0.909 (20°/20°) | |

| Record name | 4-Methylnonanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/404/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

45019-28-1 | |

| Record name | 4-Methylnonanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45019-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylnonanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045019281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanoic acid, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonanoic acid, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylnonan-1-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLNONANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BKU622F1K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methylnonanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Biological Contexts of 4 Methylnonanoic Acid

Presence in Biological Systems

4-Methylnonanoic acid, a branched-chain fatty acid, is a naturally occurring compound found in various animal tissues and products. Its presence is particularly notable in ruminant animals such as sheep and goats, where it contributes significantly to their distinct flavor profiles.

Occurrence in Animal Tissues and Products

The distribution and concentration of this compound have been the subject of numerous studies, particularly in relation to the meat and milk of small ruminants.

Research has identified this compound as a constituent of lamb lipids. nih.gov Studies analyzing the fatty acid composition of intensively reared lambs have noted the presence of methyl-branched-chain fatty acids, including this compound, in subcutaneous adipose tissue. nih.gov The concentration of these branched-chain fatty acids can be influenced by the animal's diet. nih.govnih.gov For instance, lambs fed a diet containing a high proportion of lucerne silage have shown increased levels of this compound in their milk, which is indicative of its presence in the animal's system. researchgate.net

This compound is a key contributor to the characteristic flavor of both mutton and goat meat. tandfonline.comwikipedia.org It is one of the main compounds responsible for the "sweaty" or "goaty" odor associated with mutton. nih.gov Along with 4-methyloctanoic acid, it is considered a major contributor to the "muttony" and "goaty" flavor notes. tandfonline.comtandfonline.com The flavor of goat meat is also primarily linked to the presence of 4-methyloctanoic and this compound. wikipedia.org The concentration of these fatty acids can be influenced by factors such as the sex of the animal, with male goats showing significantly higher concentrations than females. searca.org

The concentration of this compound can vary between different adipose tissue depots within an animal. In sheep, the level of hircinoic acid (4-methyloctanoic acid), a related branched-chain fatty acid, is often higher in the subcutaneous fat compared to deeper depot fats like the perirenal fat. nih.gov This suggests a differential distribution of branched-chain fatty acids across various fat deposits. While specific comparative data for this compound across perirenal, dorsal, and omental tissues is not extensively detailed in the provided results, the general principle of variable distribution is established for similar compounds.

Studies have quantified the concentration of branched-chain fatty acids in goat tissues. One study on goats harvested at 9 months found that the concentration of 4-methyloctanoic acid was 0.0005 mg/ml in kidney fat and 0.0003 mg/ml in body fat. remedypublications.comresearchgate.net While this data is for a closely related compound, it provides an indication of the levels at which these flavor-active fatty acids can be found in different goat tissues. Another study confirmed that kidney fat contained a higher concentration of hircinoic acid compared to back and side-fat tissue. remedypublications.com

Concentration of 4-Methyloctanoic Acid in Goat Tissues

| Tissue | Concentration (mg/ml) |

| Kidney Fat | 0.0005 |

| Body Fat | 0.0003 |

Data from a study on goats harvested at 9 months of age. remedypublications.comresearchgate.net

This compound is also present in sheep milk. researchgate.net The concentration of this and other branched-chain fatty acids in sheep milk can be influenced by the ewe's diet and lactation stage. researchgate.net For example, research has shown that increases in the levels of 4-methyloctanoic acid and this compound in sheep milk were associated with the lactation stage and the proportion of lucerne silage fed to the ewes. researchgate.net Odd- and branched-chain fatty acid concentrations in sheep milk fat have been observed to increase as lactation progresses. mdpi.com Generally, sheep milk and cheese have lower concentrations of 4-methyloctanoic acid and 4-ethyloctanoic acid compared to goat milk and cheese. nih.gov

Hepatic Metabolism of Branched-Chain Fatty Acids in Lambs

The liver plays a significant role in the metabolism of fatty acids. In lambs, the hepatic metabolism of BCFAs can be influenced by dietary components. Studies have shown that dietary supplementation with Allium mongolicum Regel ethanol (B145695) extract (AME) can alter the synthesis of BCFAs in the liver. oup.com Transcriptome analysis of the lamb liver revealed that AME supplementation significantly lowered the levels of 4-methyloctanoic acid and this compound. oup.com This effect was associated with the differential expression of 461 genes. oup.com Among these, several candidate genes have been identified as potentially involved in regulating BCFA synthesis in the sheep liver, including CYP2B6, ACOT12, THEM4, ACSF2, LPIN1, and ADCY4. oup.com While the liver is a central site for lipid metabolism, some research suggests that BCFAs may also undergo hepatic metabolism. animbiosci.orgnih.gov

Influence of Dietary Factors on Branched-Chain Fatty Acid Concentrations

Diet is a major factor influencing the concentration of BCFAs in ruminant tissues. mdpi.comnih.gov The composition of the diet, particularly the ratio of forage to concentrate and the types of feed, affects the rumen microbial population and their fermentation processes, which in turn alters the production of BCFAs. scielo.org.mxmdpi.com

Specific dietary supplements have been shown to directly impact BCFA concentrations in lambs. The addition of Allium mongolicum Regel, either as a powder or as an extract, to the diet of ram lambs has been found to decrease the concentrations of 4-methyloctanoic acid (MOA), 4-ethyloctanoic acid (EOA), and this compound (MNA) in various fat depots. nih.govresearchgate.net

One study investigated the effects of a basal diet (CK) compared to diets supplemented with Allium mongolicum Regel powder (AMR), a water extract (AWE), and an ethanol extract (AFE). The results showed a significant reduction in BCFA levels in the supplemented groups. nih.govresearchgate.net For instance, in perirenal adipose tissue, supplementation with the powder and its extracts decreased the concentration of MNA (p = 0.044). animbiosci.orgnih.govresearchgate.net Similarly, in omental adipose tissue, there was a trend for lower MNA concentrations in the supplemented groups compared to the control. researchgate.netkoreascience.kr An ethanol extract of Allium mongolicum Regel also tended to lower the MNA content in the rumen itself. nih.gov

Table 1: Effect of Allium mongolicum Regel Supplementation on this compound (MNA) Concentration in Lamb Adipose Tissues (µg/g)

| Treatment Group | Perirenal Adipose Tissue | Dorsal Subcutaneous Adipose Tissue | Omental Adipose Tissue |

| Control (CK) | 1.13 | 1.05 | 1.14 |

| AMR Powder | 0.88 | 0.94 | 0.92 |

| AWE Water Extract | 0.86 | 0.92 | 0.94 |

| AFE Ethanol Extract | 0.81 | 0.91 | 0.86 |

Data adapted from a study on Small-tailed Han sheep. nih.govresearchgate.net

Relationship with Branched-Chain Amino Acid Metabolism

The metabolism of this compound and other BCFAs is intrinsically linked to the catabolism of branched-chain amino acids (BCAAs): leucine, isoleucine, and valine. nih.govmdpi.com In ruminants, the primary pathway for BCFA synthesis relies on precursors generated from BCAA degradation by the rumen microbiota. nih.govscielo.org.mx

The initial step in BCAA catabolism is a reversible transamination reaction catalyzed by branched-chain aminotransferase (BCAT). nih.govnih.gov This reaction converts the BCAA into a branched-chain ketoacid (BCKA) by transferring its amino group to α-ketoglutarate, which forms glutamate (B1630785). nih.govmdpi.com The resulting BCKAs are then irreversibly decarboxylated to form branched-chain acyl-CoA molecules. nih.govnih.gov These molecules serve as the starting blocks for the synthesis of BCFAs, which are elongated by fatty acid synthase. nih.govnih.gov Thus, the availability and metabolism of dietary BCAAs directly influence the rate and profile of BCFA synthesis, including that of this compound, within the rumen environment. scielo.org.mxasm.org

Advanced Synthetic Methodologies for 4 Methylnonanoic Acid and Its Derivatives

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis leverages the high selectivity of enzymes with the practicality of chemical reactions, creating powerful and sustainable processes. nih.gov This approach is particularly valuable for producing chiral molecules with high enantiomeric purity. The combination of single or multi-step enzymatic transformations with traditional chemocatalytic steps significantly broadens the application potential of enzymes in organic synthesis. nih.gov Creative strategies, such as combining enzyme-catalyzed reactions with chemical synthesis, have enabled the streamlined formation of structurally complex natural products. nih.gov

Asymmetric synthesis aims to produce a specific stereoisomer of a chiral molecule. A key strategy involves the use of chiral auxiliaries or catalysts. For instance, the use of chiral Ni(II)-complexes of glycine (B1666218) Schiff bases has become a prominent methodology for the asymmetric synthesis of diverse amino acids. nih.gov This method involves a Michael addition-elimination reaction between a chiral nucleophilic glycine equivalent and an electrophile, proceeding with excellent yield and diastereoselectivity. nih.gov While demonstrated for amino acids, the principles of using chiral complexes to guide stereoselective bond formation are broadly applicable in asymmetric synthesis.

Another powerful technique is the enantioselective synthesis of ketones and aldehydes bearing an α-quaternary stereocenter through the copper-catalyzed allylic substitution of acyl electrophiles. nih.gov This method uses simple carboxylic acid or ester starting materials and a chiral phosphine (B1218219) ligand to generate a wide array of products in high yields and enantiomeric ratios. nih.gov Such strategies underscore the potential for creating the chiral center at the C4 position in 4-methylnonanoic acid derivatives with high precision.

Biocatalysis offers an effective pathway to enantiomerically pure compounds, mimicking natural biosynthetic processes. rsc.org Enantiopure noncanonical amino acids, for example, are valuable building blocks created using these methods. rsc.org One-pot chemoenzymatic processes have been developed that combine a chemical reaction, like an oxidative rearrangement, with a biotransformation catalyzed by an enzyme such as an imine reductase (IRED). nih.gov This approach yields highly enantiomerically enriched secondary amines with high conversion rates and enantiomeric excess (up to >99% ee), demonstrating the seamless integration of chemical and biological steps. nih.gov

The synthesis of enantiomerically pure amino acids can also be achieved through methods like the Gabriel synthesis using bromomalonic esters, followed by resolution of the racemic mixture. libretexts.org More advanced biocatalytic methods, however, aim to produce the desired enantiomer directly, avoiding the need for resolution. libretexts.org Enzymes like threonine aldolases, which use a pyridoxal (B1214274) phosphate (B84403) cofactor, demonstrate how biocatalysts can facilitate stereoselective bond formation through highly organized transition states. nih.gov

Carboxylic Acid Reductase (CAR) enzymes are emerging as valuable biocatalysts for the one-step, selective reduction of carboxylic acids to their corresponding aldehydes. researchgate.net This transformation is particularly relevant for the flavor and fragrance industry, where aldehydes are important components. researchgate.netthegoodscentscompany.com CARs activate the carboxylic acid substrate using adenosine (B11128) 5'-triphosphate (ATP) and then catalyze the reduction using β-Nicotinamide adenine (B156593) dinucleotide phosphate (NADPH) as a hydride donor. researchgate.net

The proposed mechanism involves three key domains within the enzyme: an adenylation (A) domain, a transthiolation/phosphopantetheinylation (T) domain, and a reductase (R) domain. nih.govresearchgate.net The process begins with the formation of a phosphoester intermediate from the carboxylic acid and ATP, which is then converted to a thioester on the phosphopantetheine arm of the T-domain. This arm transfers the intermediate to the R-domain, where it is reduced by NADPH to release the aldehyde product. nih.gov

CARs exhibit broad substrate specificity, capable of converting a wide range of aliphatic fatty acids (from C6 to C18) into their respective aldehydes. nih.govmanchester.ac.uk This makes them versatile tools for producing valuable chemical commodities from renewable lipid sources. nih.govmanchester.ac.uk Research has characterized several CAR enzymes, detailing their kinetic properties and operational windows for pH and temperature, solidifying their role as important biocatalysts in sustainable chemistry. nih.gov

| Enzyme Type | Substrate(s) | Km (ATP) | Km (NADPH) | Optimal pH | Optimal Temp. (°C) |

| CARs (general) | Various carboxylic acids | 64–84 μM nih.gov | 24–36 μM nih.gov | 6.0 - 7.5 | 25 - 37 |

| CAR from M. marinum | Aliphatic fatty acids (C6-C18) nih.govmanchester.ac.uk | N/A | N/A | N/A | N/A |

| CAR from N. crassa | Various carboxylic acids researchgate.net | N/A | N/A | N/A | N/A |

N/A: Data not available in the provided search results.

The synthesis of specific enantiomers of 4-methylalkanoic acids is crucial, as biological activity is often enantiomer-dependent. A generic method has been described for synthesizing either the (R)- or (S)-enantiomer of 4-methylalkanoic acids in high enantiomeric purity starting from the corresponding enantiomers of methyl 3-hydroxy-2-methylpropionate. researchgate.net This multi-step process involves silyl-protection of the hydroxyl group, reduction of the ester to a primary alcohol, and subsequent tosylation to prepare the molecule for coupling reactions to build the rest of the carbon chain. researchgate.net This methodology has been successfully applied to produce (R)- and (S)-4-methyloctanoic acid as well as (R)-4-methyldodecanoic acid. researchgate.net

Organocatalysis provides another powerful avenue for enantioselective synthesis. rsc.org These strategies, which use small organic molecules as catalysts, can forge a wide range of chemical bonds with high stereocontrol. rsc.org For example, a highly stereoselective one-pot intramolecular Mannich reaction catalyzed by a secondary amine can produce 4-aminoisochromanones with excellent diastereomeric ratios and enantiomeric excess values. organic-chemistry.org The principles of organocatalytic activation are broadly applicable to the synthesis of various chiral building blocks, including branched-chain acids.

Chemical Synthesis Techniques

While chemoenzymatic methods offer high selectivity, traditional chemical synthesis remains fundamental for producing a wide range of compounds. These methods provide robust and scalable routes to target molecules, including racemic mixtures or precursors for further chiral resolution or modification.

Several chemical strategies exist for the synthesis of methyl-branched fatty acids. One convenient and efficient one-step pathway to racemic 4-methyloctanoic acid, a close analog of this compound, is based on the catalytic carbomagnesiation of 1-alkenes. researchgate.net This reaction uses an ethylmagnesium reagent in the presence of a tantalum pentachloride (TaCl5) catalyst to form an organomagnesium intermediate, which can then be carboxylated to yield the desired branched-chain acid. researchgate.net

Another general approach involves the use of versatile C1 synthons. For example, sodium methyl carbonate can be used to synthesize various carboxylic acids by reacting it with organometallic reagents like Grignard and organolithium reagents. researchgate.net Additionally, conjugate addition reactions are a classic method for carbon-carbon bond formation. The synthesis of ethyl 4-methyloctanoate, the aggregation pheromone of the rhinoceros beetle, has been achieved via the conjugate addition of an organocuprate to ethyl acrylate. researchgate.net These established chemical methodologies provide reliable access to the core structure of methyl-branched nonanoic acids and their derivatives.

Total Synthesis Strategies for Related Compounds

The total synthesis of branched-chain fatty acids and related chiral molecules often employs strategies that establish key stereocenters with high control. These methods are crucial for preparing pheromones and other biologically active compounds where stereochemistry dictates function. Various approaches have been developed, utilizing chiral pool starting materials, asymmetric catalysis, and stereoselective reactions.

One common strategy involves the use of readily available chiral precursors. For instance, the enantiopure pheromones (3R,4S)-4-methyl-3-hexanol and (S)-4-methyloctanoic acid have been synthesized from D-mannitol, which serves as an inexpensive and practical chiral starting material. mdpi.com This "chiron approach" leverages the inherent stereochemistry of the starting material to build the target molecule. mdpi.com Similarly, the enantiomers of citronellol (B86348) and citronellal, which are commercially available in high enantiomeric purities, have been used as starting points for the multi-step synthesis of the enantiomers of 4-methyloctanoic acid. nih.gov The synthesis of four stereoisomers of methyl 4,8,12-trimethylpentadecanoate, a pheromone component, was achieved by connecting three chiral building blocks derived from (R)- and (S)-citronellol and methyl (S)-3-hydroxy-2-methylpropionate. nih.gov

Another powerful technique is the use of chiral auxiliaries. (R,R)- and (S,S)-pseudoephedrine-propionamides have been employed as chiral auxiliaries to direct the synthesis of enantiomers of 4-methyl-substituted acids. nih.gov The SAMP/RAMP hydrazone methodology is another example, used in the preparation of chiral 4-methyl-3-heptanones, which are then reduced to the corresponding alcohols, key components of aggregation pheromones. researchgate.net

Asymmetric catalysis offers an efficient route to chiral compounds. Organocatalysis, specifically the MacMillan cross-aldol reaction, has been utilized as a key step in a concise stereoselective synthesis of (S)-ethyl 4-methyloctanoate and its corresponding acid. researchgate.net Catalytic methods also extend to the formation of organometnesium compounds. A one-step method for racemic 4-methyloctanoic acid involves the catalytic carbomagnesiation of 1-alkenes with EtMgCl in the presence of a TaCl5 catalyst. researchgate.net

The following table summarizes various total synthesis strategies for compounds structurally related to this compound.

| Target Compound/Class | Precursor/Starting Material | Key Strategy/Reaction | Reference |

| (3R,4S)-4-Methyl-3-hexanol | D-mannitol | Chiron approach | mdpi.com |

| (S)-4-Methyloctanoic acid | D-mannitol | Chiron approach | mdpi.com |

| Enantiomers of 4-methyloctanoic acid | Enantiomers of citronellol or citronellal | Multi-step synthesis from chiral pool | nih.gov |

| Methyl 4,8,12-trimethylpentadecanoate stereoisomers | (R)- and (S)-citronellol, methyl (S)-3-hydroxy-2-methylpropionate | Connection of chiral building blocks; Fouquet-Schlosser variant of Grignard reaction | nih.gov |

| (S)-Ethyl 4-methyloctanoate | Not specified | Organocatalyzed MacMillan cross-aldol reaction | researchgate.net |

| Racemic 4-methyloctanoic acid | 1-Alkenes, EtMgCl | Catalytic carbomagnesiation with TaCl5 catalyst | researchgate.net |

| Chiral 4-methyl-3-heptanols | Not specified | SAMP/RAMP hydrazone methodology | researchgate.net |

| Enantiomers of 4-methyl acids | Diastereoisomeric phenylglycinol amides | Chromatographic separation and chain elongation | nih.gov |

Specific Procedures for Producing 4-Methyloctanoic Acid as a Pheromone Analog

4-Methyloctanoic acid is a key component of the aggregation pheromone for several rhinoceros beetle species, including Oryctes rhinoceros. researchgate.netpherobase.com Its synthesis is of significant interest for use in pest management programs. researchgate.net Both racemic and enantiomerically pure forms have been synthesized through various methods.

A straightforward one-step synthesis for racemic 4-methyloctanoic acid has been developed. researchgate.net This method is based on the catalytic carbomagnesiation of 1-alkenes using ethylmagnesium chloride (EtMgCl) or diethylmagnesium (Et2Mg) with a tantalum pentachloride (TaCl5) catalyst. The reaction produces organomagnesium intermediates that can be further processed to yield the target acid. researchgate.net

For the production of specific enantiomers, multi-step syntheses are typically required. One established route starts from the enantiomers of citronellol. nih.gov Another approach involves the conjugate addition of organocuprates to ethyl acrylate. researchgate.net A concise and stereoselective synthesis of (S)-ethyl 4-methyloctanoate, which can be hydrolyzed to the acid, utilizes an organocatalyzed cross-aldol reaction as the key step. researchgate.net

Additionally, racemic ethyl 4-methyloctanoate can be prepared by heating commercially available 4-methyloctanoic acid in ethanol (B145695) with a catalytic amount of sulfuric acid. nih.gov The resulting ester can then be used, or the enantiomers of the acid and ester can be resolved enzymatically to obtain reference standards for field testing. nih.gov The synthesis has also been approached through a Mannich reaction followed by a Claisen rearrangement. ung.ac.id

The table below outlines different procedures for the synthesis of 4-methyloctanoic acid and its ethyl ester.

| Product | Synthesis Type | Key Reagents/Method | Starting Material | Reference |

| Racemic 4-Methyloctanoic acid | One-step catalytic | EtMgCl (or Et2Mg), TaCl5 catalyst | 1-Alkenes | researchgate.net |

| (S)-Ethyl 4-methyloctanoate | Stereoselective | Organocatalyzed cross-aldol reaction | Not specified | researchgate.net |

| Racemic Ethyl 4-methyloctanoate | Esterification | Ethanol, sulfuric acid | 4-Methyloctanoic acid | nih.gov |

| Enantiomers of 4-methyloctanoic acid | Multi-step | Not specified | Enantiomers of citronellol | nih.gov |

| Ethyl 4-methyloctanoate, 4-methylheptanoate | Conjugate addition | Organocuprates | Ethyl acrylate | researchgate.net |

| 4-Methyloctanoic acid and its ethyl ester | Rearrangement | Mannich reaction, Claisen rearrangement | Not specified | ung.ac.id |

Analytical Research Techniques for 4 Methylnonanoic Acid

Chromatographic and Spectrometric Analysis

Chromatographic and spectrometric methods are central to the analysis of 4-methylnonanoic acid, providing both high-resolution separation and detailed molecular information.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound by comparing it to spectral libraries.

For this compound, the mass spectrometer detects the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. The exact mass of (4S)-4-Methylnonanoic acid is 172.14638.

Table 1: GC-MS Parameters for Volatile Compound Analysis

| Parameter | Value |

| Injection Mode | Split |

| Flow Control Mode | Linear Velocity |

| Pressure | 81.9 kPa |

| Linear Velocity | 40.5 cm/sec |

| Purge Flow | 3.0 mL/min |

| Split Ratio | 50.0 |

| Carrier Gas | Helium (99.99%) |

| Column Flow | 1.21 mL/min |

| Injector Temperature | 200°C |

| Mass Transfer Line Temperature | 240°C |

| Oven Temperature Program | Initial 80.0°C |

| Injection Temperature | 260.0°C |

| Note: This table presents a general set of parameters often used in GC-MS analysis of similar compounds and may require optimization for this compound specifically. |

For enhanced sensitivity and quantitative accuracy, selected ion monitoring (SIM) mode is often employed in GC-MS analysis. Instead of scanning the entire mass range, SIM mode focuses on monitoring a few specific, characteristic ions of the target analyte. This targeted approach significantly reduces background noise, thereby improving the signal-to-noise ratio and lowering the limits of detection and quantification. When the fragmentation pattern of a compound is known, SIM analysis can provide more precise measurements, especially at very low concentrations where obtaining a full ion spectrum is challenging. The selection of a quantification ion is a critical step, and while the most intense ion is often chosen, it may not always be the best choice due to potential interferences.

Prior to GC-MS analysis, especially for fatty acids like this compound, sample preparation is a critical step to ensure volatility and prevent issues like peak tailing. This often involves saponification followed by derivatization.

Saponification is a hydrolysis process, typically using a base like potassium hydroxide (B78521) (KOH) in an ethanolic solution, to break ester linkages and release the free fatty acid.

Derivatization is then performed to convert the polar carboxylic acid group into a less polar and more volatile ester, most commonly a fatty acid methyl ester (FAME). This is crucial because the high polarity of free fatty acids can lead to poor chromatographic performance. Common derivatization reagents include boron trifluoride (BF₃) in methanol (B129727) or trimethyl sulfonium (B1226848) hydroxide (TMSH). The esterification reaction involves the condensation of the carboxyl group of the acid with the hydroxyl group of an alcohol, catalyzed by an acid or base.

Table 2: Common Derivatization Reagents for Fatty Acids

| Reagent | Description |

| Boron Trifluoride (BF₃)-Methanol | A widely used acidic catalyst for the formation of methyl esters. |

| Methanolic Hydrogen Chloride (HCl) | Prepared by reacting acetyl chloride with methanol, this reagent is used for esterification, often requiring refluxing or heating. |

| Trimethyl Sulfonium Hydroxide (TMSH) | An effective reagent for online derivatization, allowing for rapid and automated conversion to FAMEs directly before injection into the GC-MS. |

Hollow fiber supported liquid membrane (HF-SLM) extraction is an advanced sample preparation technique that can be coupled with GC for the analysis of this compound. This method combines extraction, enrichment, and clean-up into a single step. In HF-SLM, a porous hydrophobic hollow fiber acts as a support for an organic solvent that forms a liquid membrane. The target analyte is extracted from a donor solution (the sample) through the liquid membrane and into an acceptor solution within the hollow fiber. This technique is particularly advantageous for complex matrices as it provides high enrichment factors and excellent sample clean-up. For acidic compounds like this compound, a pH gradient is often used to facilitate the transport across the membrane. HF-SLM is considered a green analytical technique due to the minimal use of organic solvents.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including this compound. It provides detailed information about the chemical environment of individual atoms within a molecule.

¹H NMR provides information about the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. For carboxylic acids, the acidic proton of the carboxyl group is highly deshielded and typically appears far downfield in the spectrum, often in the 10-12 ppm range. Protons on carbons adjacent to the carboxylic acid group are also deshielded and absorb in the 2-3 ppm region.

¹³C NMR provides information about the carbon skeleton of a molecule. The carbonyl carbon of a carboxylic acid is significantly deshielded due to the electronegativity of the attached oxygens and typically resonates in the 160-180 ppm range. The chemical shifts of the other carbon atoms in the alkyl chain provide further structural information.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (Carboxyl) | ~179 |

| C2 | ~30 |

| C3 | ~39 |

| C4 | ~32 |

| C5 | ~36 |

| C6 | ~29 |

| C7 | ~23 |

| C8 | ~14 |

| C9 (Methyl on C4) | ~19 |

| C10 (Terminal Methyl) | ~14 |

| Note: These are approximate values and can vary depending on the solvent and other experimental conditions. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most characteristic absorptions are associated with the carboxylic acid group.

A very broad and strong O-H stretching absorption is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimers of carboxylic acids. The C=O stretching vibration of the carbonyl group in the dimer appears as a strong band around 1710 cm⁻¹.

Attenuated Total Reflectance (ATR)-IR is a sampling technique that allows for the direct analysis of solid or liquid samples with minimal preparation. Transmission IR is the traditional method where the IR beam passes through the sample. Raman spectroscopy is a complementary vibrational spectroscopy technique that provides information about the molecular vibrations based on the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. This complementarity can be advantageous for a comprehensive structural characterization.

Table 4: Characteristic IR Absorption Bands for Carboxylic Acids

| Functional Group | Absorption Range (cm⁻¹) | Description |

| O-H Stretch | 2500-3300 | Very broad, strong absorption due to hydrogen bonding. |

| C-H Stretch (Alkyl) | 2850-3000 | Sharp, medium to strong absorptions. |

| C=O Stretch | 1700-1725 | Strong, sharp absorption for the dimer. |

| C-O Stretch | 1210-1320 | Medium intensity. |

| O-H Bend | 920-950 | Broad, medium intensity. |

| Source: Adapted from general ranges for carboxylic acids. |

High-Performance Liquid Chromatography (HPLC) and LC-MS for Related Compounds

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the analysis of this compound and related carboxylic acids. The choice of method often depends on the sample matrix and the required sensitivity.

For general analysis, reversed-phase (RP) HPLC is a common approach. However, classical RP stationary phases can offer poor retention for short-chain fatty acids (SCFAs) with five or fewer carbon atoms nih.gov. Given that this compound is a medium-chain fatty acid, its retention on standard C18 columns is more effective. The mobile phase typically consists of an acetonitrile (B52724) and water mixture, often with an acid modifier like formic acid or phosphoric acid to ensure the analytes are in their protonated form for better retention and peak shape sielc.com. For UV detection, a wavelength of around 210 nm is often used for carboxylic acids mdpi.com.

When dealing with complex biological matrices or when high sensitivity is required, LC-MS is the preferred method shimadzu.commdpi.com. Mass spectrometry provides superior selectivity and sensitivity compared to UV detection lu.se. Electrospray ionization (ESI) in negative mode is typically used for the analysis of free fatty acids, as the carboxylic acid group is readily deprotonated mdpi.com.

To enhance retention and improve ionization efficiency in LC-MS, derivatization is a frequently employed strategy. nih.govmdpi.com. Various reagents can be used to convert the carboxylic acids into derivatives that are more amenable to chromatographic separation and detection. For instance, nitrophenylhydrazines (NPH), such as 3-NPH, and primary amines, like aniline, have been successfully used to label carboxylic acids, enabling detection at femtomole levels mdpi.com. This approach is particularly useful for profiling a wide range of carboxylic acids in samples like human fecal extracts or plasma mdpi.com. Anion exchange chromatography (AIC) coupled with mass spectrometry also serves as a versatile, though less common, technique for the quantitative analysis of carboxylic acids nih.gov.

Method Validation and Performance Metrics

Method validation is a critical process to ensure that an analytical method is reliable, reproducible, and suitable for its intended purpose. Key performance metrics include detection and quantification limits, linearity, recovery, precision, and accuracy.

Detection Limits and Quantification Limits

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These values are crucial for determining the sensitivity of an analytical method.

For organic acids analyzed by HPLC-UV, LODs can range from approximately 11 to 8,026 µg/kg, with LOQs ranging from 40 to 26,755 µg/kg, depending on the specific compound and matrix semanticscholar.org. Methods employing LC-MS demonstrate significantly lower limits. For example, a method for analyzing free fatty acids in milk reported LODs of 0.4–1.6 ng/mL and LOQs of 1.1–4.8 ng/mL mdpi.com. Derivatization strategies can push these limits even further, with some LC-MS/MS methods for short-chain fatty acids achieving detection in the femtomole range mdpi.com.

Table 1: Example Detection and Quantification Limits for Carboxylic Acids

| Analytical Method | Analyte Type | LOD Range | LOQ Range | Source |

|---|---|---|---|---|

| HPLC-UV | Organic Acids | 11 - 8,026 µg/kg | 40 - 26,755 µg/kg | semanticscholar.org |

| LC-MS | Free Fatty Acids | 0.4 - 1.6 ng/mL | 1.1 - 4.8 ng/mL | mdpi.com |

| LC-MS/MS (with derivatization) | Short-Chain Fatty Acids | Femtomole (fmol) level | mdpi.com |

Linearity and Recovery

Linearity demonstrates that the assay response is directly proportional to the analyte concentration over a specific range. It is typically evaluated by analyzing a series of standards and is confirmed if the coefficient of determination (R²) is close to 1.0. For organic acid analysis, R² values are commonly greater than 0.99 mdpi.comlu.senih.gov.

Recovery experiments are performed to assess the accuracy of a method by measuring the amount of analyte detected after adding a known quantity (a spike) to a sample matrix. This helps determine if the sample matrix interferes with the analyte's detection thermofisher.com. An acceptable recovery range is generally considered to be 80-120% quansysbio.combiosensis.com. Studies on various organic and fatty acids report average recoveries from 76.3% to 99.2% and 62.1% to 109.4%, confirming the suitability of the methods for different sample types semanticscholar.orgmdpi.com.

Table 2: Typical Linearity and Recovery Data for Organic Acid Analysis

| Analyte Type | Linearity (R²) | Recovery Range (%) | Source |

|---|---|---|---|

| Organic Acids | >0.998 | 76.3 - 99.2 | semanticscholar.orgmdpi.com |

| Phytohormones (including acids) | >0.998 | 62.1 - 109.4 | mdpi.com |

| Pelargonic Acid | 0.992 - 0.996 | 79 - 100 (in some samples) | lu.se |

Intra-assay and Inter-assay Precision

Precision measures the degree of agreement among a series of measurements from the same sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD).

Intra-assay precision (repeatability) refers to the variation observed when the same sample is analyzed multiple times within the same analytical run cytometry.org.

Inter-assay precision (intermediate precision) describes the variation between different analytical runs, which may be conducted on different days or by different analysts cytometry.org.

For bioanalytical methods, an intra-assay CV should ideally be less than 10%, while an inter-assay CV of less than 15% is generally acceptable salimetrics.com. In the analysis of organic acids by HPLC, reported precision is often high, with intraday (intra-assay) RSDs below 4.9% and interday (inter-assay) RSDs below 5.3% semanticscholar.org.

Table 3: Example Precision Metrics for Organic Acid Analysis

| Precision Type | Acceptable CV/RSD (%) | Reported RSD (%) for Organic Acids | Source |

|---|---|---|---|

| Intra-assay (Intraday) | <10% | <4.9% | semanticscholar.orgsalimetrics.com |

| Inter-assay (Interday) | <15% | <5.3% | semanticscholar.orgsalimetrics.com |

Relative Response Factors and Accuracy

Accuracy refers to the closeness of a measured value to a known or accepted true value. It is often assessed through recovery studies, where the goal is to achieve recovery percentages between 80% and 120% biosensis.comnih.gov.

In chromatographic analysis, especially for impurities, achieving accuracy can be challenging if a pure reference standard for the compound of interest is unavailable. In such cases, the Relative Response Factor (RRF) is used to calculate the concentration of an impurity relative to the response of a primary reference standard, such as the active pharmaceutical ingredient (API) sepscience.compharmaguideline.com. The RRF is the ratio of the response factor (signal per unit concentration) of the impurity to that of the reference standard pharmaguideline.com. Using a validated RRF allows for accurate quantification without needing an isolated standard for every related substance enovatia.com. The RRF is specific to a given set of chromatographic conditions, and these conditions must be maintained for the factor to be valid google.com. For compounds that show a very different instrumental response from the standard (e.g., RRF < 0.5 or > 2), the application of this correction factor is particularly crucial to avoid a rough or incorrect toxicological evaluation eurofins.com.

Biological and Biomedical Research Applications of 4 Methylnonanoic Acid and Its Analogs

Role in Flavor Chemistry and Sensory Perception

4-Methylnonanoic acid is a branched-chain fatty acid that plays a significant role in the flavor profile of certain foods, particularly meat. Its distinct aroma is a key contributor to the characteristic flavors of mutton and goat meat.

Contribution to "Mutton Flavor" and "Goaty Odor"

Research has identified this compound, along with its analog 4-methyloctanoic acid, as a major contributor to the "mutton flavor" and "goaty odor" often associated with sheep and goat meat. tandfonline.comtandfonline.comlookchem.com This characteristic scent, sometimes described as a "soo" odor in Chinese terminology, is characterized by an unpleasant fatty-goaty note. thegoodscentscompany.com The presence of these branched-chain fatty acids is considered a primary reason for the distinctive, and for some, undesirable flavor of cooked mutton. researchgate.net Specifically, 4-methyloctanoic acid has been strongly correlated with a "goaty" aroma common to both goat and mutton meat. tandfonline.comtandfonline.com

Sensory Evaluation and Detection Thresholds in Meat Samples

Sensory evaluation studies have been conducted to determine the detection thresholds of these fatty acids in meat. The detection threshold for 4-methyloctanoic acid in minced meat is approximately 0.5 parts per million (ppm), while this compound has a much higher detection threshold of about 45 ppm. tandfonline.comtandfonline.com This indicates that 4-methyloctanoic acid is a more potent contributor to the goaty flavor. In sensory tests involving the addition of 4-methyloctanoic acid to goat meat, most panelists could detect its presence at a concentration of 0.05 ml or higher. researchgate.net Interestingly, while increasing concentrations of 4-methyloctanoic acid and a related compound, 4-ethyloctanoic acid, were found to negatively impact the "Like Smell" score from consumers, they did not have a significant effect on the "liking of flavour" scores. murdoch.edu.au

Table 1: Sensory Detection Thresholds of 4-Methyl-Branched Fatty Acids in Meat

| Compound | Detection Threshold in Mince-Meat (ppm) |

|---|---|

| 4-Methyloctanoic acid | ~0.5 tandfonline.comtandfonline.com |

| This compound | ~45 tandfonline.comtandfonline.com |

Antimicrobial Properties of Derivatives

Derivatives of methyl-branched nonanoic acids have been investigated for their potential antimicrobial activities against a range of microorganisms.

Activity of Methyl-Branched Nonanoic Acid Derivatives

Synthetic derivatives of methyl-branched n-nonanoic acid have demonstrated varied antimicrobial activity. researchgate.net Studies have shown that these compounds can possess both fungistatic and bacteriostatic properties. nih.gov The position of the methyl branch on the nonanoic acid chain influences the antimicrobial efficacy. researchgate.net In general, fatty acids and their derivatives have been recognized for their antimicrobial effects, with factors such as chain length and functional groups playing a crucial role in their activity. nih.gov

Specificity Against Bacterial and Fungal Strains

Derivatives of methyl-branched n-nonanoic acid have shown inhibitory effects against a variety of microorganisms. All tested methyl-branched nonanoic acid derivatives exhibited some level of antimicrobial activity against Gram-positive bacteria. researchgate.net Notably, 2-methylnonanoic acid and 5-methylnonanoic acid displayed remarkable inhibitory effects against the yeast Candida utilis and the bacterium Sarcina lutea. researchgate.net Furthermore, this compound, 7-methylnonanoic acid, and 8-methylnonanoic acid were found to be active against Streptomyces. researchgate.net Other studies on related fatty acid derivatives have shown activity against bacteria such as Bacillus subtilis, Mycobacterium smegmatis, Escherichia coli, and Salmonella typhimurium. researchgate.netresearchgate.net

Table 2: Antimicrobial Activity of Methyl-Branched Nonanoic Acid Derivatives

| Derivative | Target Microorganism(s) |

|---|---|

| 2-Methylnonanoic acid | Candida utilis, Sarcina lutea researchgate.net |

| This compound | Streptomyces researchgate.net |

| 5-Methylnonanoic acid | Candida utilis, Sarcina lutea researchgate.net |

| 7-Methylnonanoic acid | Streptomyces researchgate.net |

| 8-Methylnonanoic acid | Streptomyces researchgate.net |

Neurobiological and Epileptic Research

Recent research has highlighted the potential of this compound and its analogs as significant molecules in neurobiological and epileptic studies. Their structural similarity to the established antiepileptic drug valproic acid has prompted investigations into their efficacy and mechanisms of action in seizure control.

Comparative Studies with Valproate

Studies comparing medium-chain fatty acids (MCFAs), including analogs of this compound, with the widely used antiepileptic drug Valproate (VPA), have revealed promising results. nih.govnih.gov Research using both in vitro and in vivo epilepsy models has demonstrated that specific MCFAs, particularly those with branching on the fourth carbon like 4-methyloctanoic acid, exhibit significantly enhanced seizure control compared to VPA. nih.govnih.gov

In an in vitro model using pentylenetetrazole (PTZ) to induce epileptiform activity, both 4-methyloctanoic acid and nonanoic acid showed a marked improvement in seizure control at a 1 mM concentration compared to VPA. nih.gov These compounds were also more effective at a lower concentration of 0.5 mM, suggesting greater potency. nih.gov In an in vivo model of status epilepticus, these novel fatty acids were also found to be more potent in controlling seizures than VPA. nih.gov Specifically, 4-methyloctanoic acid was observed to completely stop behavioral seizures. nih.gov Furthermore, these compounds exhibited less sedation, a common side effect of many antiepileptic drugs, and provided enhanced neuroprotection compared to VPA. nih.govnih.govucl.ac.uk The anticonvulsant activity of these compounds appears to be independent of the histone deacetylase (HDAC) inhibitory activity associated with VPA's teratogenic side effects. nih.govnih.gov

| Feature | 4-Methyloctanoic Acid / Nonanoic Acid | Valproate (VPA) |

| In Vitro Seizure Control | Significantly higher efficacy at 1 mM and 0.5 mM concentrations. nih.gov | Less effective at equivalent concentrations. nih.gov |

| In Vivo Seizure Control | More potent in status epilepticus model; 4-methyloctanoic acid terminated behavioral seizures. nih.gov | Less potent compared to the novel fatty acids. nih.gov |

| Sedation Side Effect | Showed less sedation in vivo. nih.gov | Known to cause sedation at higher concentrations. nih.gov |

| Neuroprotection | Enhanced neuroprotective effects. nih.govucl.ac.uk | Provides neuroprotection, but less than the novel fatty acids. ucl.ac.uk |

| Mechanism | Activity is independent of HDAC inhibition. nih.gov | Action is associated with HDAC inhibition. nih.gov |

Medium Chain Fatty acids and Seizure Control Mechanisms

The therapeutic effects of the medium-chain triglyceride (MCT) ketogenic diet in treating refractory epilepsy have spurred research into the role of MCFAs as the active anticonvulsant agents. nih.govnih.govfrontiersin.org While the diet elevates ketone bodies, this has shown a poor correlation with seizure control. nih.gov Instead, the accumulation of MCFAs, such as octanoic and decanoic acids, in the blood plasma of patients on the MCT diet is now believed to be a key therapeutic mechanism. nih.govfrontiersin.org

Several mechanisms have been proposed for the anticonvulsant effects of MCFAs. A primary mechanism is the direct inhibition of AMPA receptors, a type of glutamate (B1630785) receptor involved in excitatory synaptic transmission. oup.comoup.comnih.gov Decanoic acid, for instance, has been shown to be a non-competitive antagonist of AMPA receptors, an action not shared by valproic acid or octanoic acid at similar concentrations. oup.comoup.com This suggests a targeted effect on reducing neuronal hyperexcitability. frontiersin.orgoup.com The branched-chain derivative, 4-methyloctanoic acid, also demonstrates strong inhibitory activity at AMPA receptors, consistent with its potent seizure control capabilities. nih.gov

Other proposed mechanisms for MCFAs include:

Mitochondrial Biogenesis : C8 (octanoic acid) and C10 (decanoic acid) fatty acids can activate mitochondrial energy metabolism and increase the number of mitochondria. mdpi.com

Inhibitory Neurotransmitter Synthesis : The metabolism of ketone bodies, derived from MCFAs, may increase the synthesis of the brain's primary inhibitory neurotransmitter, GABA. nih.gov

Modulation of Signaling Pathways : Research has shown that VPA and its analog 4-methyloctanoic acid can inhibit the cAMP/protein kinase A (PKA) pathway by inhibiting adenylyl cyclase, which may contribute to their neuroprotective and antiepileptogenic actions. ucl.ac.ukucl.ac.uk

Pheromonal Activity and Ecological Relevance (as indicated for 4-methyloctanoic acid, a close analog)

The biological significance of 4-methyl-branched fatty acids extends into chemical ecology, where they function as crucial signaling molecules for various insect species.

Aggregation Pheromone of Rhinoceros Beetles

4-Methyloctanoic acid is a key component of the aggregation pheromone of several species of rhinoceros beetles (genus Oryctes), which are major pests of coconut and date palm plantations. guaminsects.netacs.orgresearchgate.net Male beetles produce a blend of compounds, with 4-methyloctanoic acid and its ethyl ester, ethyl 4-methyloctanoate, being the primary active components that attract both males and females to a location for feeding and mating. guaminsects.netacs.org

The specific compound used can vary between species. For example, 4-methyloctanoic acid is the primary aggregation pheromone for Oryctes elegans, while ethyl 4-methyloctanoate is the main pheromone for Oryctes rhinoceros and Oryctes monoceros. guaminsects.netacs.org However, studies on the Guam strain of Oryctes rhinoceros (CRB-G) found that males produce significant quantities of both (R)-4-methyloctanoic acid and ethyl (R)-4-methyloctanoate. gre.ac.uk While ethyl 4-methyloctanoate elicited a strong electroantennogram response from the beetles, 4-methyloctanoic acid did not, though its addition to traps could sometimes increase attractiveness. gre.ac.uknih.gov This pheromone has proven to be a powerful tool in operational programs for monitoring and controlling these significant agricultural pests. guaminsects.netacs.org

| Beetle Species | Primary Pheromone Component(s) | Reference |

| Oryctes elegans | 4-Methyloctanoic acid | guaminsects.netacs.org |

| Oryctes rhinoceros | Ethyl 4-methyloctanoate | guaminsects.netacs.org |

| Oryctes monoceros | Ethyl 4-methyloctanoate | guaminsects.netacs.org |

| Oryctes rhinoceros (Guam Strain, CRB-G) | Ethyl (R)-4-methyloctanoate and (R)-4-methyloctanoic acid | gre.ac.uk |

Exploration in Bioactive Compound Development

The unique structures of 4-methyl-branched fatty acids make them valuable starting points or moieties for the synthesis of other complex bioactive molecules. Their incorporation into more elaborate structures can confer or enhance therapeutic properties.

Chemoenzymatic Synthesis of Bioactive Derivatives (e.g., Phoslactomycins)

Chemoenzymatic synthesis, which combines the selectivity of biological catalysts (enzymes) with the versatility of traditional chemical methods, offers an efficient pathway to create novel bioactive compounds. nih.govnih.govmonash.edu This approach is particularly useful for producing derivatives of complex natural products. nih.govumich.edu

An example of this is in the generation of analogs of Phoslactomycins (PLMs), a group of natural products with antifungal and protein phosphatase 2A-inhibitory activity. asm.org The various known PLMs differ in the acyl group attached at a specific position (C-18). asm.org Researchers have identified and characterized an 18-O-acyltransferase enzyme, PlmS3, that can efficiently catalyze the esterification of the PLM core structure (PLM G) with various thioesters of carboxylic acids. asm.org This enzyme provides a one-step chemoenzymatic route to produce known natural PLMs and to generate novel, non-natural analogs by using different acyl-thioesters, including those derived from branched-chain fatty acids. asm.org This methodology allows for the facile creation of new PLM derivatives, which can then be screened for enhanced or novel biological activities. asm.org

Future Directions and Advanced Research Considerations

Enantiomeric Studies and Stereoisomeric Purity in Biological Activity

4-Methylnonanoic acid possesses a chiral center at the fourth carbon, leading to the existence of (R)- and (S)-enantiomers. The spatial arrangement of these enantiomers can significantly influence their biological activity. While research on the specific biological activities of this compound enantiomers is still emerging, the broader field of pheromone science provides a strong precedent for the importance of stereoisomeric purity.

For instance, in the case of the insect pheromone 4-methyl-3-heptanol (B77350), the different stereoisomers exhibit distinct biological effects. The (3S,4S)-isomer is a key component of the aggregation pheromone for the almond bark beetle, Scolytus amygdali, and attracts the insects. nih.gov In contrast, the (3R,4S)- and (3R,4R)-isomers have been shown to be inhibitory. nih.gov This highlights the critical role of stereochemistry in molecular recognition by biological receptors.

Future studies on this compound should therefore focus on the asymmetric synthesis of the individual (R)- and (S)-enantiomers to allow for the investigation of their distinct biological roles. researchgate.net Determining the specific activities of each enantiomer will be crucial for understanding its function in various organisms and for potential applications in areas such as pest management or as signaling molecules. The synthesis and testing of all four stereoisomers of related compounds like 4-methyl-3-heptanol have been successfully achieved, providing a methodological framework for similar investigations into this compound. nih.govmdpi.com

Table 1: Stereoisomers of 4-Methyl-3-Heptanol and their Biological Activity in Scolytus amygdali

| Stereoisomer | Biological Activity |

| (3S,4S)-4-methyl-3-heptanol | Attractant (in combination with a synergist) |

| (3R,4S)-4-methyl-3-heptanol | Inhibitory |

| (3R,4R)-4-methyl-3-heptanol | Inhibitory |

Investigating Regulatory Mechanisms of Branched-Chain Fatty Acid Synthesis and Metabolism

The biosynthesis of branched-chain fatty acids (BCFAs) like this compound is a complex process. In mammals, the synthesis is understood to occur through the action of fatty acid synthase (FASN), which can utilize methylmalonyl-CoA as a substrate in addition to the usual malonyl-CoA. nih.gov This "promiscuity" of FASN leads to the incorporation of methyl branches into the fatty acid chain. nih.gov

A key area for future research is the elucidation of the regulatory mechanisms that control the levels of BCFAs. The enzyme ethylmalonyl-CoA decarboxylase (ECHDC1) is believed to play a role in limiting the synthesis of methyl-branched fatty acids by degrading methylmalonyl-CoA. nih.gov Investigating the factors that regulate the expression and activity of FASN and ECHDC1 will provide a deeper understanding of how BCFA concentrations are controlled within cells and tissues.

Developing Novel Analytical Techniques for Trace Analysis in Complex Matrices

Accurate and sensitive detection of this compound, often present in trace amounts in complex biological and food samples, is crucial for research and quality control. Current methods often rely on gas chromatography (GC) coupled with mass spectrometry (GC-MS) after an extraction and derivatization process. researchgate.net While effective, these methods can be time-consuming and require specialized equipment.

The development of novel analytical techniques is a key future direction. One promising approach is the use of hollow fiber supported liquid membrane (HF-SLM) extraction. nih.gov This technique has been shown to provide high enrichment factors for 4-methyloctanoic acid and this compound from mutton samples, leading to low detection limits. nih.gov The method involves selectively extracting the analytes from an acidified sample into an organic solvent immobilized in the pores of a hollow fiber, and then back-extracting them into an acceptor solution for GC analysis. nih.gov

Further advancements could focus on developing more rapid and portable detection systems. This might involve the synthesis of novel fluorescent reagents that react specifically with this compound to produce a measurable signal, similar to the development of 4-methoxyphthalaldehyde (B1610234) for ammonium (B1175870) detection. nih.gov Such a technique could offer higher sensitivity and be adaptable for in-field applications.

Table 2: Performance of HF-SLM-GC Method for this compound Analysis in Mutton nih.gov

| Parameter | Value |

| Enrichment Factor | 116 |

| Limit of Detection | 0.0007-0.0015 mg/kg |

| Recovery | 88.54-122.13% |

| Intra-assay Precision (RSD) | 7.83-9.73% |

| Inter-assay Precision (RSD) | 15.68-16.14% |

Translational Research for Agricultural and Food Science Applications (e.g., Mutton Flavor Modulation)

One of the most significant areas for translational research involving this compound is in the agricultural and food industries, particularly concerning the flavor of mutton and goat meat. researchgate.netthegoodscentscompany.com This compound, along with 4-methyloctanoic acid, is a primary contributor to the characteristic "muttony" or "sweaty" flavor of sheep and goat meat, which can be undesirable to some consumers. nih.govwikipedia.orgrlyj.net.cn

Future research will likely focus on strategies to modulate the concentration of this compound in meat products. This could involve several approaches:

Animal Diet and Genetics: Investigating how different feed compositions and animal breeds influence the deposition of BCFAs in fat tissues. remedypublications.com

Post-harvest Treatments: Developing methods to reduce the concentration of this compound in meat after slaughter. This could include specific processing techniques or the use of additives that can mask or neutralize the flavor.

Flavor Development: Utilizing controlled amounts of this compound as a flavor ingredient in the food industry to impart specific meaty notes to products like soups, gravies, and snacks. thegoodscentscompany.com

Sensory panel studies have been conducted to determine the detection threshold of 4-methyloctanoic acid in goat meat, providing valuable data for the meat industry to manage flavor profiles. researchgate.netremedypublications.com Similar research focused on this compound will be essential for developing strategies to improve the consumer acceptability of mutton and goat meat. remedypublications.com

Q & A

Q. What analytical methods are most reliable for quantifying 4-methylnonanoic acid in biological matrices (e.g., adipose tissue, milk)?

Methodological Answer: Hollow fiber supported liquid membrane extraction (HF-SLME) coupled with gas chromatography (GC) is a validated technique for isolating and quantifying this compound in complex matrices like mutton. This method minimizes matrix interference and achieves detection limits as low as 0.05 µg/g . For milk products, headspace solid-phase microextraction (HS-SPME) with GC-MS is preferred due to its sensitivity to volatile branched-chain fatty acids (BCFAs) . Calibration curves should use deuterated internal standards (e.g., nonanoic acid-9,9,9-d3) to account for matrix effects .

Q. How do branched-chain fatty acids like this compound contribute to species-specific flavors in meat and dairy?

Methodological Answer: this compound, alongside 4-methyloctanoic and 4-ethyloctanoic acids, is a primary contributor to the "mutton flavor" in lamb and "goaty" notes in milk due to its low odor threshold (0.1–0.5 ppm). Odor activity values (OAVs) are calculated by dividing its concentration by its sensory threshold. For example, OAVs exceeding 1.0 in sheep milk correlate with consumer rejection . Sensory panels combined with GC-olfactometry can map flavor contributions .

Q. What factors influence the concentration of this compound in ruminant tissues?

Methodological Answer: Key factors include:

- Diet : High-carbohydrate diets (e.g., barley-based feed) increase BCFA synthesis via rumen microbial activity .

- Genetics : Crossbreeding sheep with meat-type terminal sires reduces BCFA deposition by 15–20% compared to purebred lines .

- Season : Spring-harvested sheep milk contains 30% higher this compound levels than summer milk due to pasture composition .

Advanced Research Questions

Q. How can experimental designs address contradictions in plant extract studies aiming to reduce this compound in lamb?

Methodological Answer: Inconsistent results (e.g., quebracho tannins reducing BCFAs in some studies but not others ) may stem from variable nutrient levels in forage. Controlled trials should:

- Standardize plant extract purity (e.g., HPLC quantification of active compounds).

- Use isocaloric/isoprotein diets to isolate extract effects.

- Include metabolomic profiling of rumen fluid to track BCFA precursors like branched-chain amino acids . Meta-analyses of existing data (e.g., forest plots) can identify confounding variables like lactation stage or geographical conditions .

Q. What molecular mechanisms link hepatic transcriptome profiles to this compound synthesis?

Methodological Answer: Transcriptome analysis of sheep liver reveals candidate genes (e.g., CYP2B6, ACOT12, LPIN1) involved in BCFA metabolism. For instance, LPIN1 regulates fatty acid oxidation, and its downregulation by Allium mongolicum ethanol extract reduces this compound by 22% . CRISPR-Cas9 knockout models or siRNA silencing in hepatocyte cultures can validate gene function. Stable isotope tracing (e.g., ¹³C-labeled leucine) further maps precursor flux into BCFAs .

Q. How do industrial processing techniques alter this compound levels in dairy products?

Methodological Answer: Spray drying increases free this compound in milk powder by 40% due to thermal liberation from triglycerides. In contrast, thermization (65°C for 15 min) has negligible effects . Methodological mitigation strategies include:

- Pre-treatment with lipase inhibitors to stabilize esterified BCFAs.

- Optimizing spray-drying parameters (e.g., inlet/outlet temperatures ≤160°C/80°C) to minimize degradation .

Q. What statistical approaches resolve conflicting correlations between BCFA concentrations and sensory panel scores?

Methodological Answer: In studies where BCFA levels (e.g., this compound at 2.3 µg/g) do not correlate with sensory scores, multivariate analysis (e.g., PCA or PLS regression) can identify latent variables. For example, interactions with aldehydes (e.g., hexanal) may mask BCFA contributions . Bootstrapping or permutation tests should validate model robustness, while hierarchical clustering can subgroup samples by flavor profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。